8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid
Description
8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrazine ring system
Properties
Molecular Formula |
C7H4BrN3O2 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-6-10-4(7(12)13)3-11(6)2-1-9-5/h1-3H,(H,12,13) |
InChI Key |
LLNJKGKBIQFEEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyrazine derivatives. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in optimizing the reaction parameters and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the ring system.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different reactivity and biological activities.
Imidazo[1,2-a]triazine: Features a triazine ring and is used in different chemical and biological contexts
Uniqueness: 8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is unique due to its specific bromine substitution and the presence of a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities compared to its analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
